molecular formula C13H9BrN2OS2 B3488677 5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3488677
M. Wt: 353.3 g/mol
InChI Key: SUCDAZIWMBSGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases .

Mechanism of Action

The mechanism of action of 5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar compounds to 5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE include other thiophene derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and 5-bromo-2-thiophenecarboxaldehyde . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c14-11-5-4-10(18-11)12(17)16-13-8(6-15)7-2-1-3-9(7)19-13/h4-5H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDAZIWMBSGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
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5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
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5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
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5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
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5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

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